Erythromycin glutamate

Vue d'ensemble

Description

Erythromycin is a macrolide antibiotic used to prevent and treat infections in many different parts of the body, including respiratory tract infections, skin infections, diphtheria, intestinal amebiasis, acute pelvic inflammatory disease, Legionnaire’s disease, pertussis, and syphilis . It is used to treat a large number of bacterial infections affecting the skin, respiratory tract, intestines, bones and other systems .

Synthesis Analysis

Erythromycin is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea . The addition of ammonium sulfate during the late stage of fermentation resulted in an augmented intracellular amino acid metabolism pool, guaranteeing an ample supply of precursors for organic acids and coenzyme A-related compounds . This facilitated cellular maintenance and erythromycin biosynthesis .Molecular Structure Analysis

The erythromycin group generated by bacterial strains encompasses numerous structural variations, that is, ERY A, B, C, D, E, F and G . Out of the variety of ERY compounds, ERY A (ilotycin) is the primary constituent while ERY E and F are its metabolites .Chemical Reactions Analysis

Erythromycin chromatography is best run at high pH. A mobile phase at acidic pH cannot be used because erythromycin is extremely acid labile .Physical And Chemical Properties Analysis

Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability .Applications De Recherche Scientifique

Metabolic Profiling in Toxicity Studies

Erythromycin has been utilized in hepatic toxicity studies to mimic liver diseases, primarily for evaluating liver toxicity and understanding the underlying mechanisms. Metabolic profiling, specifically 1H NMR-based serum metabolomics, has been employed to discern metabolic alterations characteristic of erythromycin-induced liver toxicity. This includes increased serum levels of various metabolites such as glucose, glutamine, dimethylamine, malonate, choline, phosphocholine, and phospholipids, as well as decreased levels of other metabolites like isoleucine, leucine, valine, alanine, glutamate, citrate, glycerol, lactate, threonine, and more. These changes indicate a decrease in TCA cycle activity, enhanced fatty acid oxidation, disrupted lipid and amino acid metabolism, and oxidative stress. This method and its findings form the basis for future investigations into anti-hepatotoxic agents or hepatotoxicity of new drug formulations (Rawat et al., 2016).

Ecotoxicological Assessment

Erythromycin's environmental ubiquity raises concerns regarding its toxicity to non-target organisms like marine and freshwater species. Studies have explored its sub-lethal effects, revealing a complex interplay of mild oxidative stress, genotoxicity, and negligible effects on neurotransmission and energy metabolism in marine fish and microalgae. While some species like the gilthead seabream exhibit low vulnerability to erythromycin, the compound still shows potential for oxidative stress and DNA damage at environmentally relevant concentrations in other species. These findings stress the need for understanding erythromycin's impact on aquatic ecosystems (Rodrigues et al., 2016; Rodrigues et al., 2019; Wan et al., 2015).

Interaction with Cellular Metabolism

Investigations into how erythromycin affects cellular metabolism, especially under stress conditions, have been conducted. For instance, studies on Bacillus thuringiensis exposed to erythromycin have shown alterations in proteome, phospholipids, and membrane potentials, which indicate a significant interaction between erythromycin stress, protein interaction, and metabolism network. This interaction prompts changes in metabolic pathways, cellular processes, and membrane permeability, which can be instrumental in understanding erythromycin's role in cellular responses to pollutant stress (Zhou et al., 2018).

Pharmacodynamic Interactions and Antioxidant Responses

Erythromycin has also been studied for its pharmacodynamic interactions and antioxidant responses in various organisms. For instance, research on Egyptian Baladi bucks (Capra hircus) has shown that supplementation with Spirulina platensis alongside erythromycin can mitigate erythromycin-induced hepatotoxicity, indicating potential protective effects against drug-induced liver damage (Abdel-Daim, 2014).

Development of Immunoassays

The development of immunoassays for erythromycin detection, such as the competitive indirect enzyme-linked immunosorbent assay (ciELISA), has been a significant area of research. These assays, using monoclonal antibodies against erythromycin, are crucial for determining erythromycin levels in various samples like milk, ensuring safety and compliance in food production and veterinary practices (Wang et al., 2015).

Antibiotic Resistance Mechanisms

Understanding erythromycin's interaction with bacterial systems, especially concerning antibiotic resistance, has been a critical area of research. Studies have explored how bacteria, like Staphylococcus aureus, develop resistance to erythromycin, often involving mutations around the erythromycin binding site or alterations in ribosomal proteins affecting the drug's binding and efficacy. These insights are fundamental in combating antibiotic resistance and in the development of new therapeutic strategies (Halfon et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

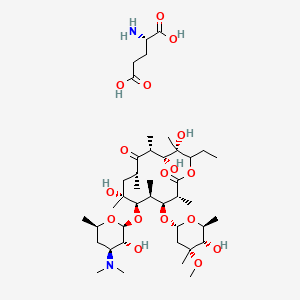

IUPAC Name |

(2S)-2-aminopentanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.C5H9NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;6-3(5(9)10)1-2-4(7)8/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t18-,19-,20+,21+,22-,23+,24+,25?,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOXLRZTEFJWPE-OFWBJVIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(CC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H76N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythromycin glutamate | |

CAS RN |

16667-03-1 | |

| Record name | Erythromycin glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016667031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-glutamic acid, compound with erythromycin (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

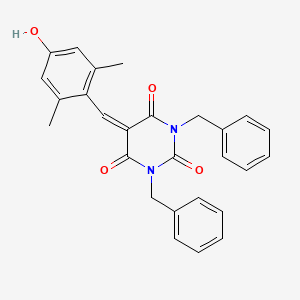

![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)